molecular formula C10H7CaO4P B1605717 Calcium naphthyl phosphate CAS No. 70675-10-4

Calcium naphthyl phosphate

Cat. No.: B1605717
CAS No.: 70675-10-4
M. Wt: 262.21 g/mol
InChI Key: JHWQTXKKDJLMPZ-UHFFFAOYSA-L
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Description

Calcium naphthyl phosphate is a chemical compound with the molecular formula C10H7CaO4P. It is a calcium salt of naphthyl phosphate and is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is particularly noted for its role in biochemical assays and as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium naphthyl phosphate can be synthesized through a reaction between naphthyl phosphate and calcium chloride in an aqueous solution. The reaction typically involves dissolving naphthyl phosphate in water, followed by the addition of calcium chloride. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate. The precipitate is filtered, washed, and dried to obtain the final product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process parameters, such as temperature, pH, and concentration of reactants, are carefully monitored to ensure high yield and purity of the product. The use of continuous flow reactors may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: Calcium naphthyl phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: In the presence of water and acid or base catalysts, this compound can hydrolyze to produce naphthol and phosphoric acid.

    Oxidation: Oxidizing agents such as potassium permanganate can oxidize this compound, leading to the formation of naphthoquinone derivatives.

    Substitution: Substitution reactions can occur with nucleophiles, where the phosphate group is replaced by other functional groups.

Major Products Formed:

    Hydrolysis: Naphthol and phosphoric acid.

    Oxidation: Naphthoquinone derivatives.

    Substitution: Various substituted naphthyl derivatives depending on the nucleophile used.

Scientific Research Applications

Calcium naphthyl phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and analytical chemistry for the detection and quantification of phosphatase activity.

    Biology: In biochemical assays, this compound serves as a substrate for phosphatase enzymes, allowing researchers to study enzyme kinetics and activity.

    Medicine: It is utilized in diagnostic assays to measure enzyme levels in biological samples, aiding in the diagnosis of various diseases.

    Industry: The compound is employed in the manufacturing of specialty chemicals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of calcium naphthyl phosphate involves its interaction with phosphatase enzymes. When used as a substrate in enzymatic assays, the enzyme catalyzes the hydrolysis of this compound, releasing naphthol and phosphate ions. The naphthol can then be detected using colorimetric or fluorometric methods, providing a measure of enzyme activity. This mechanism is crucial for understanding enzyme function and regulation in biological systems.

Comparison with Similar Compounds

    Calcium Phosphate (Ca3(PO4)2): Commonly used in bone grafts and dental applications due to its biocompatibility.

    Calcium Hydrogen Phosphate (CaHPO4): Used in food additives and pharmaceuticals.

    Calcium Dihydrogen Phosphate (Ca(H2PO4)2): Employed as a fertilizer and in baking powders.

Uniqueness: Calcium naphthyl phosphate is unique due to its specific application as a substrate in phosphatase assays, which is not a common use for other calcium phosphate compounds. Its ability to release naphthol upon enzymatic hydrolysis makes it particularly valuable in biochemical research and diagnostic applications.

Properties

IUPAC Name

calcium;naphthalen-1-yl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9O4P.Ca/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H2,11,12,13);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWQTXKKDJLMPZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OP(=O)([O-])[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7CaO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30990905
Record name Calcium naphthalen-1-yl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30990905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70675-10-4, 4588-86-7
Record name Calcium naphthyl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070675104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium naphthalen-1-yl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30990905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium naphthyl phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.923
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Calcium dinaphthyl di(hydrogen phosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.705
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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